molecular formula C10H10O B050876 4-Vinyl-2,3-dihydrobenzofuran CAS No. 230642-84-9

4-Vinyl-2,3-dihydrobenzofuran

Cat. No.: B050876
CAS No.: 230642-84-9
M. Wt: 146.19 g/mol
InChI Key: WLZOPMPOGRQZCJ-UHFFFAOYSA-N
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Description

4-Vinyl-2,3-dihydrobenzofuran: is an organic compound with the molecular formula C10H10O It is a derivative of dihydrobenzofuran, featuring a vinyl group attached to the fourth position of the benzofuran ring

Scientific Research Applications

4-Vinyl-2,3-dihydrobenzofuran has several applications in scientific research:

Safety and Hazards

The safety information for 4-Vinyl-2,3-dihydrobenzofuran includes hazard statements H315, H319, H335, and precautionary statements P261, P305, P351, P338 . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation .

Future Directions

The interest in the study of 2,3-dihydrobenzofurans is constantly increasing because of their numerous biological properties such as anti-tumor, anti-cancer, anti-tubercular, and anti-malarial activities . Future research may focus on developing more efficient synthetic routes and exploring further applications of 4-Vinyl-2,3-dihydrobenzofuran.

For a more detailed analysis, please refer to the original sources .

Biochemical Analysis

Biochemical Properties

4-Vinyl-2,3-dihydrobenzofuran plays a significant role in biochemical reactions, particularly in the context of epoxidation. It interacts with enzymes such as styrene monooxygenase (SeStyA) from Streptomyces exfoliatus, which catalyzes the enantioselective epoxidation of terminal olefins . The interaction between this compound and SeStyA involves the enzyme binding to the vinyl group of the compound, facilitating the formation of an epoxide intermediate. This reaction is crucial for the synthesis of various enantiomerically pure compounds used in pharmaceuticals.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. For instance, the compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. In the case of SeStyA, this compound binds to the enzyme’s active site, facilitating the epoxidation reaction . Additionally, the compound can influence gene expression by interacting with transcription factors, leading to changes in the expression of specific genes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-vinyl-2,3-dihydrobenzofuran typically involves the reaction of 4-halo-2,3-dihydrobenzofuran with ethylene in the presence of a palladium compound and a base. This reaction produces crude this compound, which is then purified through distillation . The reaction conditions are crucial for achieving high yields and purity. For instance, the reaction is often carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous or intermittent supply of the crude product to a distillation apparatus, where it is purified . The use of palladium catalysts and bases is optimized to ensure efficient conversion and high yield.

Chemical Reactions Analysis

Types of Reactions: 4-Vinyl-2,3-dihydrobenzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

    Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include peroxides and oxygen in the presence of catalysts.

    Reduction: Hydrogenation using palladium or other metal catalysts is a typical method.

    Substitution: Halogenation or other electrophilic reagents can be used for substitution reactions.

Major Products:

    Epoxides: Formed through oxidation reactions.

    Ethyl derivatives: Resulting from reduction reactions.

    Substituted benzofurans: Produced through substitution reactions.

Comparison with Similar Compounds

    2,3-Dihydrobenzofuran: Lacks the vinyl group, making it less reactive in certain chemical reactions.

    4-Ethyl-2,3-dihydrobenzofuran: Similar structure but with an ethyl group instead of a vinyl group, affecting its reactivity and applications.

    Benzofuran: The fully aromatic counterpart, which has different chemical properties and reactivity.

Uniqueness: 4-Vinyl-2,3-dihydrobenzofuran is unique due to the presence of the vinyl group, which imparts distinct reactivity and allows for a broader range of chemical transformations. This makes it a valuable intermediate in organic synthesis and pharmaceutical applications.

Properties

IUPAC Name

4-ethenyl-2,3-dihydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-2-8-4-3-5-10-9(8)6-7-11-10/h2-5H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZOPMPOGRQZCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C2CCOC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20466043
Record name 4-Vinyl-2,3-dihydrobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

230642-84-9
Record name 4-Ethenyl-2,3-dihydrobenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=230642-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Vinyl-2,3-dihydrobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The Part C tosylate (100 g, 314 mmol) was dissolved in THF (1200 mL) in a 2000 mL three-neck round bottomed flask equipped with a mechanical stirrer, a digital thermometer, and a pressure equalizing addition funnel at room temperature. The reaction mixture was cooled to 0° C. by an ice-water bath. To this was added a solution of t-BuOK (1 M, 345.5 mL) in THF dropwise at 0° C. over a period of 110 min. The reaction mixture was warmed to ambient temperature and stirred for additional 2 hr. Water (350 mL) and EtOAc (600 mL) were added and the two layers were separated. The aqueous layer was further extracted with EtOAc (2×150 mL). The combined EtOAc layers were washed with brine (2×150 mL) dried over MgSO4 and filtered. The solvent was removed under reduced pressure to give 46 g of the title styrene in 100% yield.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
1200 mL
Type
solvent
Reaction Step One
Quantity
345.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
350 mL
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
reactant
Reaction Step Three
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the different synthetic approaches for producing 4-vinyl-2,3-dihydrobenzofuran?

A1: Two main synthetic approaches are highlighted in the research:

  • Palladium-catalyzed reaction: One method involves reacting 4-halo-2,3-dihydrobenzofuran with ethylene in the presence of a palladium compound and a base. This reaction yields crude this compound, which is then purified through distillation [].
  • Imidate ester chemistry and phase-transfer catalysis: This two-step process starts with treating 2,3-bis(2-hydroxyethyl)phenol with the Vilsmeier reagent to generate a bis-imidate intermediate. This intermediate is then converted to 4-(2-chloroethyl)-2,3-dihydrobenzofuran through ring closure and chloride displacement reactions. Finally, dehydrohalogenation using a phase-transfer catalyst yields this compound [].

Q2: What is a notable application of this compound in organic synthesis?

A2: this compound serves as a crucial starting material in the asymmetric synthesis of (−)-tasimelteon []. This drug is used to treat Non-24-Hour Sleep-Wake Disorder in blind individuals. The synthesis utilizes the Corey-Bakshi-Shibata (CBS) asymmetric reduction of a ketone derived from this compound as a key step.

Q3: Are there any studies on enhancing the enzymatic epoxidation of this compound?

A3: While not directly discussed in the provided abstracts, research exists on using engineered enzymes to enhance the epoxidation of this compound. For instance, mutants of the enzyme Sestya have shown improved stability and enantioselectivity in catalyzing the stereo-complementary epoxidation of this compound []. This highlights the potential for biocatalytic approaches in modifying and utilizing this compound.

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